Pyrazolo[1,5-a]pyrimidine derivative 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 8 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core . Common reagents used in these reactions include diethyl malonate, phosphorus oxychloride, morpholine, and various palladium catalysts .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives focus on scalable and reproducible laboratory techniques. These methods often involve the use of efficient catalysts and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and fluorescent probes
Medicine: Investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing its normal function . Others may interact with cellular receptors or DNA, leading to various biological effects .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives are unique due to their fused heterocyclic structure, which provides them with distinct chemical and biological properties. Similar compounds include:
Pyrazole derivatives: Known for their diverse pharmacological activities.
Pyrimidine derivatives: Studied for their anticancer and antiviral properties.
Other fused heterocycles: Such as pyrazolo[3,4-d]pyrimidines, which also exhibit significant biological activities.
Properties
Molecular Formula |
C23H20Cl2N6O3S |
---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-7-(4-chlorophenyl)-N-pyrrolidin-1-yl-2-sulfamoylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H20Cl2N6O3S/c24-15-9-7-14(8-10-15)20-17(16-5-1-2-6-18(16)25)13-27-21-19(22(32)28-30-11-3-4-12-30)23(29-31(20)21)35(26,33)34/h1-2,5-10,13H,3-4,11-12H2,(H,28,32)(H2,26,33,34) |
InChI Key |
WHAZINAXCQYHKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)NC(=O)C2=C3N=CC(=C(N3N=C2S(=O)(=O)N)C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.